molecular formula C10H20Cl2N2O2 B2719937 Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride CAS No. 178312-70-4

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride

Cat. No.: B2719937
CAS No.: 178312-70-4
M. Wt: 271.18
InChI Key: KJFAGQLXCPDNGC-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H18N2O22ClH It is a derivative of piperidine and azetidine, featuring a piperidine ring substituted with an azetidinyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment and techniques to manage reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate;dihydrochloride
  • Methyl piperidine-4-carboxylate

Comparison: Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride is unique due to the presence of both azetidinyl and piperidine rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for modification .

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-2-4-12(5-3-8)9-6-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMVCUFNLHJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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